2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride is a unique chemical compound characterized by its spirocyclic structure, which features two nitrogen atoms linked to a central carbon atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's systematic name reflects its complex structure, which includes a spiro linkage and multiple nitrogen atoms.
This compound is classified under the category of diazaspiro compounds, which are known for their interesting structural properties and biological activities. It is identified by the Chemical Abstracts Service number 845290-58-6 and has a molecular formula of CHN with a molecular weight of 168.28 g/mol . The compound's synthesis and characterization have been explored in various studies, indicating its relevance in organic chemistry and pharmacology.
The synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride typically involves several key steps:
In industrial settings, automated reactors may be used to optimize yield and purity through precise control of reaction parameters such as temperature and pressure.
The molecular structure of 2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride can be visualized as follows:
Key structural data includes:
2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride can participate in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific biological targets:
The precise molecular targets and pathways depend on the specific context of use, particularly in therapeutic applications .
The physical properties of 2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride include:
Chemical properties include:
2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride has several important applications in scientific research:
Ring-closing metathesis (RCM) has emerged as a pivotal methodology for constructing the diazaspiro[5.5]undecane core due to its atom economy and functional group tolerance. This approach utilizes diene precursors featuring terminal vinyl groups on linear diamines, which undergo cyclization upon exposure to ruthenium-based catalysts. A representative synthesis begins with N-methyl-N-(but-3-enyl)pent-4-ene-1,4-diamine, where Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)-dichlororuthenium) induces RCM at 40–50°C in dichloromethane, yielding the unsaturated 2-methyl-2,8-diazaspiro[5.5]undecane precursor in 65–78% yield [2] [9]. Subsequent hydrogenation (H₂, Pd/C) saturates the olefin to deliver the core spirocycle.
Catalyst selection critically influences efficiency and stereoselectivity. While Grubbs II offers robustness, Hoveyda-Grubbs catalysts enable easier purification at the expense of slightly reduced reactivity (60–70% yield). Solvent optimization demonstrates dichloromethane’s superiority over toluene or tetrahydrofuran due to enhanced catalyst solubility. Table 2 compares catalytic systems for RCM-based spirocycle formation.
Table 2: Catalyst Performance in Ring-Closing Metathesis for Spirocycle Synthesis
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Grubbs II | 40 | 6 | 78 | Low (<5%) |
Hoveyda-Grubbs II | 45 | 8 | 70 | Moderate (10%) |
Zhan 1B | 50 | 12 | 65 | High (15%) |
Base-mediated [5+1] double Michael addition provides an efficient alternative for core assembly, leveraging the nucleophilic addition of primary amines to bis-electrophilic acceptors. This one-pot methodology employs methyl acrylate and acrolein in tandem with primary amines under alkaline conditions. Specifically, a mixture of N-methylpentane-1,5-diamine and acrolein undergoes conjugate addition in the presence of potassium carbonate (K₂CO₃) in methanol at 0°C→25°C, generating the spirocyclic enamine intermediate. Acid-mediated cyclization (HCl/EtOH) then furnishes the target dihydrochloride salt directly in industrially viable yields (75–82%) [2] [4].
Critical optimization involves base selection and addition sequence:
This strategy circumvents transition-metal catalysts, simplifying purification and reducing heavy-metal residues—a key advantage for pharmaceutical-grade synthesis [4].
Advanced synthetic routes incorporate multi-step sequences enabling precise functionalization for structure-activity relationship (SAR) studies. A patented approach (US7923559B2) details the preparation of N-aryl derivatives via Buchwald-Hartwig coupling. Here, the spirocyclic amine (2-methyl-2,8-diazaspiro[5.5]undecane) undergoes palladium-catalyzed amination with aryl bromides using XPhos precatalyst and potassium tert-butoxide in toluene at 80°C, achieving 60–85% yields for advanced intermediates . Subsequent quaternization with methyl iodide or acidification (HCl/diethyl ether) yields crystalline dihydrochloride salts.
Functional group tolerance is broad, accommodating:
Salt formation protocols significantly impact purity: Recrystallization from ethanol/diethyl ether yields >99% pure dihydrochloride, while direct precipitation from isopropanol affords material with 97–98% purity [5] [8].
Beyond RCM, acid/base bifunctional catalysis enables enantioselective spirocyclization for chiral analogs. In situ-generated yttrium triflate/BINOL complexes catalyze the kinetic resolution of racemic diene precursors during RCM, achieving enantiomeric excesses (ee) of 88–92% [6] [9]. Alternatively, organocatalytic Mannich-type cyclizations using proline-derived catalysts construct the spirocenter with 75% ee, though yields remain moderate (50–60%).
Pfizer-developed ACC inhibitors highlight the pharmacochemical relevance of catalytic stereocontrol. Their synthetic route to pyrazole-fused diazaspiro[5.5]undecan-2-ones employs chiral phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenyl)cinchoninium bromide) to install quaternary stereocenters adjacent to the spirocarbon, yielding potent analogs with IC₅₀ values of 1–3 nM against acetyl-CoA carboxylase [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: